Biotine-PEG3-Mal

Vue d'ensemble

Description

Biotin-PEG3-Mal, also known as Biotin-PEG3-Maleimide, is a biotinylated polyethylene glycol (PEG) derivative. This compound is widely used in biochemical and biotechnological applications due to its ability to introduce biotin moieties onto proteins, peptides, and other thiol-containing molecules. The maleimide group in Biotin-PEG3-Mal reacts specifically with reduced thiols to form stable thioether bonds, making it a valuable tool for biotinylation processes .

Applications De Recherche Scientifique

Biotin-PEG3-Mal has a wide range of applications in scientific research, including:

Analyse Biochimique

Biochemical Properties

Biotin-PEG3-Mal plays a significant role in biochemical reactions, particularly in the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Biotin-PEG3-Mal, as a linker, connects these two ligands, enabling the formation of the PROTAC molecule .

Cellular Effects

The cellular effects of Biotin-PEG3-Mal are primarily related to its role in the formation of PROTACs . As a part of PROTACs, Biotin-PEG3-Mal contributes to the selective degradation of target proteins within cells . This process can influence various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Biotin-PEG3-Mal is synthesized through a series of chemical reactions involving the conjugation of biotin to a PEG spacer arm, followed by the introduction of a maleimide group. The process typically involves the following steps:

Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

Conjugation to PEG: The activated biotin is then conjugated to a PEG spacer arm, forming biotin-PEG.

Introduction of Maleimide: Finally, the maleimide group is introduced to the biotin-PEG compound through a reaction with maleic anhydride or a similar reagent

Industrial Production Methods

Industrial production of Biotin-PEG3-Mal follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product. The use of automated synthesis equipment and purification techniques such as chromatography is common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

Biotin-PEG3-Mal primarily undergoes Michael addition reactions, where the maleimide group reacts with thiol groups to form stable thioether bonds. This reaction is highly specific and efficient under mild conditions (pH 6.5-7.5) .

Common Reagents and Conditions

Reagents: Reduced thiols (e.g., cysteine-containing peptides, proteins), maleic anhydride, N-hydroxysuccinimide (NHS).

Conditions: Mild aqueous conditions, pH 6.5-7.5, room temperature

Major Products

The major product formed from the reaction of Biotin-PEG3-Mal with thiol-containing molecules is a biotinylated molecule with a stable thioether linkage. This product retains the biological activity of the original molecule while introducing a biotin moiety for further applications .

Mécanisme D'action

Biotin-PEG3-Mal exerts its effects through the specific reaction of its maleimide group with thiol groups on target molecules. This reaction forms a stable thioether bond, effectively biotinylating the target molecule. The biotin moiety introduced by Biotin-PEG3-Mal enables specific recognition and binding to avidin or streptavidin, facilitating detection, purification, and other downstream applications .

Comparaison Avec Des Composés Similaires

Biotin-PEG3-Mal is unique due to its combination of a biotin moiety, a PEG spacer, and a maleimide group. This combination offers several advantages, including improved solubility, reduced aggregation, and specific reactivity with thiol groups. Similar compounds include:

Biotin-PEG2-Mal: Shorter PEG spacer, potentially less flexible.

Biotin-PEG4-Mal: Longer PEG spacer, offering greater flexibility but potentially more steric hindrance.

Biotin-NHS: Lacks the maleimide group, reacts with amines instead of thiols.

Biotin-PEG3-Mal stands out due to its balanced PEG spacer length, providing optimal solubility and flexibility while maintaining specific reactivity with thiol groups .

Activité Biologique

Biotin-PEG3-Mal, or Biotin-PEG3-Maleimide, is a specialized compound that integrates biotin, polyethylene glycol (PEG), and a maleimide functional group. This compound is extensively utilized in biochemical and biotechnological applications due to its ability to facilitate the biotinylation of proteins, peptides, and other biomolecules. The maleimide group reacts selectively with thiol groups, forming stable thioether bonds, which enhances the compound's utility in various biological contexts.

Chemical Structure

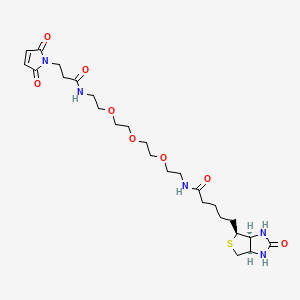

The structure of Biotin-PEG3-Mal can be summarized as follows:

- Biotin : A vitamin that binds strongly to avidin and streptavidin.

- PEG : Provides solubility and flexibility.

- Maleimide : Allows for selective conjugation to thiol groups.

This combination enables Biotin-PEG3-Mal to act as an effective linker in bioconjugation processes.

Biotin-PEG3-Mal does not exert direct biological effects; instead, it functions as a linker molecule. Its primary mechanism involves the formation of a stable thioether bond when the maleimide group reacts with thiol groups on target biomolecules at a pH range of 6.5 to 7.5. This reaction is crucial for creating stable conjugates used in various biological systems.

Once conjugated, the biotin moiety allows for high-affinity binding (with picomolar affinity) to streptavidin or avidin. This interaction facilitates numerous downstream applications, including detection, purification, and manipulation of biomolecules.

Applications in Research

Biotin-PEG3-Mal is employed in various scientific research areas:

- Protein Labeling : Enables the labeling of proteins for detection and purification using avidin or streptavidin-based systems.

- Studying Protein Interactions : Used in pull-down assays where one protein is biotinylated to capture interacting partners via avidin-conjugated beads.

- Targeted Drug Delivery : Conjugation of biotin to drug carriers allows for targeted delivery to cells expressing avidin.

- Biosensors : Enhances the functionality of biosensors by facilitating specific interactions with target biomolecules.

Case Studies and Research Findings

-

Bioconjugation Techniques :

- A study demonstrated the use of Biotin-PEG3-Mal in attaching proteins to sensor chips, allowing controlled manipulation and detection through avidin-conjugated probes. This technique was pivotal in developing sensitive biosensors for disease markers.

- Therapeutic Applications :

-

Fluorescent Labeling :

- In cellular studies, Biotin-PEG3-Mal was used to biotinylate cell surface molecules, enabling their identification through fluorescently tagged avidin. This method facilitated the analysis of cell surface markers in various cancer types.

Data Table: Properties and Applications

| Property | Description |

|---|---|

| Chemical Formula | C₁₄H₁₉N₃O₃S |

| Molecular Weight | 307.38 g/mol |

| Solubility | Soluble in DMSO, DMF; poorly soluble in water |

| pH Range for Reaction | 6.5 - 7.5 |

| Key Applications | Protein labeling, biosensor development, PROTAC synthesis, drug delivery systems |

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39N5O8S/c31-20(4-2-1-3-19-24-18(17-39-19)28-25(35)29-24)26-8-11-36-13-15-38-16-14-37-12-9-27-21(32)7-10-30-22(33)5-6-23(30)34/h5-6,18-19,24H,1-4,7-17H2,(H,26,31)(H,27,32)(H2,28,29,35)/t18-,19-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIQQRWDJZNBFW-JXQFQVJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39N5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.